molecular formula C14H13N3O4 B2773313 Ethyl 4-(6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate CAS No. 847915-87-1

Ethyl 4-(6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate

Cat. No.: B2773313
CAS No.: 847915-87-1
M. Wt: 287.275
InChI Key: LGDQOTZIQAXIDB-UHFFFAOYSA-N
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Description

Ethyl 4-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate is a compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The compound features a pyridazine ring, which is a six-membered heterocyclic ring containing two adjacent nitrogen atoms.

Properties

IUPAC Name

ethyl 4-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c1-2-21-14(20)9-3-5-10(6-4-9)15-13(19)11-7-8-12(18)17-16-11/h3-8H,2H2,1H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDQOTZIQAXIDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate typically involves the condensation of 6-oxo-1H-pyridazine-3-carboxylic acid with ethyl 4-aminobenzoate. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 4-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-(6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate involves its interaction with specific molecular targets and pathways. The pyridazine ring can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate is unique due to its specific functional groups and the combination of the pyridazine ring with an ethyl ester and an amide linkage.

Biological Activity

Ethyl 4-(6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate is a compound of interest due to its potential biological activities, particularly related to cannabinoid receptors and other pharmacological targets. This article synthesizes current research findings, including synthesis methods, biological assays, and structure-activity relationships (SAR) that elucidate the compound's efficacy.

Chemical Structure and Synthesis

The compound is characterized by the presence of a pyridazine ring fused with a benzoate moiety. The synthesis typically involves the reaction of ethyl 4-hydroxybenzoate with hydrazine derivatives, leading to the formation of the dihydropyridazine structure. The synthetic route often includes steps such as condensation reactions and subsequent modifications to enhance biological activity.

Cannabinoid Receptor Interaction

Recent studies have highlighted the affinity of pyridazinone derivatives for cannabinoid receptors, particularly CB2 receptors. This compound exhibits significant binding affinity and selectivity towards CB2R:

  • Binding Affinity : The compound demonstrates moderate to high affinity for CB2R with Ki values in the low nanomolar range (e.g., Ki = 4.7 ± 2.1 nM) for certain derivatives .
  • Inverse Agonism : It acts as an inverse agonist at CB2R, which may have therapeutic implications in conditions such as inflammation and pain management .

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of this compound has been assessed through various in silico models predicting absorption, distribution, metabolism, and excretion (ADME). These studies suggest favorable properties that could support its development as a therapeutic agent:

  • Solubility : Modifications to the chemical structure have been shown to improve solubility, enhancing bioavailability.
  • Metabolic Stability : Preliminary data indicate that the compound may exhibit resistance to metabolic degradation by cytochrome P450 enzymes .

In Vivo Efficacy

In vivo studies evaluating the anti-inflammatory effects of pyridazinone derivatives have shown promising results. For instance, animal models treated with compounds similar to this compound exhibited reduced inflammatory markers and pain response compared to controls.

Structure-Activity Relationship (SAR)

Research into SAR has revealed critical insights into how modifications affect biological activity:

ModificationEffect on ActivityKi Value (nM)
Cyclohexyl groupIncreased CB2R affinity4.7 ± 2.1
N-Alkyl substitutionMixed CB1R/CB2R affinityKiCB2 = 7.6
Removal of Cl/CH3Decreased selectivityKi > 4000

These findings underline the importance of specific functional groups in modulating receptor interactions and overall pharmacological effects.

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-(6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer: Synthesis typically involves multi-step reactions, starting with coupling activated carboxylic acid derivatives (e.g., using carbonyldiimidazole) with amino-substituted pyridazine intermediates. Solvents like dimethylformamide (DMF) or toluene are preferred for their ability to stabilize reactive intermediates. Temperature control (60–100°C) and catalytic agents (e.g., DMAP for esterification) significantly improve yields. Post-synthesis purification via column chromatography or recrystallization ensures purity >95% .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer:
  • NMR Spectroscopy (¹H/¹³C): Identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon types (e.g., ester carbonyl at ~170 ppm).
  • IR Spectroscopy: Confirms functional groups (amide C=O stretch at ~1650 cm⁻¹, ester C=O at ~1720 cm⁻¹).
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 407.426).
  • X-ray Crystallography (SHELX): Resolves crystal packing and hydrogen-bonding networks, critical for confirming stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed for derivatives of this compound across different assay systems?

  • Methodological Answer: Contradictions often arise from assay-specific conditions (e.g., pH, solvent polarity) or substituent effects. To address this:
  • Use orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) to confirm activity.
  • Analyze substituent electronic effects: Electron-withdrawing groups (e.g., -Cl, -F) enhance target binding but may reduce solubility, skewing results in cell-based assays.
  • Validate purity via HPLC-UV/HRMS to rule out impurities as confounding factors .

Q. What computational strategies are recommended for predicting the binding modes of this compound to potential enzyme targets?

  • Methodological Answer:
  • Molecular Docking (AutoDock Vina): Screen against crystal structures of target enzymes (e.g., kinases, proteases) to identify binding pockets.
  • MD Simulations (GROMACS): Simulate ligand-protein interactions over 100+ ns to assess stability of binding poses.
  • QM/MM Calculations: Model electronic interactions at active sites (e.g., hydrogen bonds with pyridazine N-atoms).
  • Validate predictions with SHELX-refined crystallographic data for co-crystal structures .

Q. How should structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

  • Methodological Answer:
  • Systematic Substituent Variation: Modify the benzoate ester (e.g., ethyl → methyl) and pyridazine substituents (e.g., -H, -Cl, -OCH₃) to assess effects on potency.
  • Functional Group Isosterism: Replace the carboxamido group with sulfonamido or ureido moieties to enhance metabolic stability.
  • 3D-QSAR Modeling: Use CoMFA/CoMSIA to correlate substituent spatial/electronic features with activity data .

Data Analysis & Experimental Design

Q. What experimental controls are critical when evaluating the cytotoxicity of this compound in cancer cell lines?

  • Methodological Answer:
  • Negative Controls: Use solvent-only (e.g., DMSO) and untreated cells to baseline viability.
  • Positive Controls: Include known cytotoxic agents (e.g., doxorubicin) to validate assay sensitivity.
  • Replicate Design: Triplicate measurements with independent cell passages to account for biological variability.
  • Dose-Response Curves: Test 6–8 concentrations (0.1–100 µM) to calculate IC₅₀ values via nonlinear regression .

Q. How can researchers address discrepancies in melting point or solubility data reported for this compound?

  • Methodological Answer:
  • Standardized Protocols: Follow USP guidelines for melting point determination (e.g., capillary method, 1°C/min heating rate).
  • Solubility Testing: Use shake-flask method with HPLC quantification in buffered solutions (pH 1.2–7.4).
  • Polymorph Screening: Perform XRPD to identify crystalline forms, as polymorphism can drastically alter physical properties .

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